1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine
Description
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a heterocyclic compound featuring a triazoloquinazoline core fused with a piperidine moiety and substituted with a 3-methylphenyl group at position 2. The 3-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence membrane permeability and binding specificity.
Properties
IUPAC Name |
3-(3-methylphenyl)-5-piperidin-1-yltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5/c1-15-8-7-9-16(14-15)19-21-22-20(25-12-5-2-6-13-25)17-10-3-4-11-18(17)26(21)24-23-19/h3-4,7-11,14H,2,5-6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJZTXKZAITUMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloquinazoline core, which can be synthesized through a cyclization reaction involving an appropriate quinazoline derivative and an azide compound. The reaction conditions often include the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the triazoloquinazoline core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Core Heterocycle Modifications
- Triazoloquinazoline vs. Triazolopyrimidine: Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines (e.g., thieno[2,3-e]triazolopyrimidin-5-ones) exhibit superior anticancer activity compared to triazoloquinazolines like 6a–c. This is attributed to enhanced electron-deficient character in pyrimidine cores, improving interactions with cellular targets . Example: 3-(3-Aryl-1,2,4-oxadiazol-5-yl)thieno-triazolopyrimidines showed moderate activity, while triazoloquinazolines were largely inactive in NCI screenings .
Substituent Effects
- 3-Methylphenyl vs. In contrast, the 3-methylphenyl group in the target compound balances lipophilicity and steric effects .
- Piperidine vs. Piperazine :
Piperazine derivatives (e.g., 1-[3-(3,4-dimethylbenzenesulfonyl)-triazoloquinazolin-5-yl]-4-(2,5-dimethylphenyl)piperazine) exhibit higher solubility due to the additional nitrogen atom, but reduced CNS penetration compared to piperidine-containing analogs .
Physicochemical and Pharmacokinetic Properties
| Compound Class | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility Trend | Bioactivity Notes |
|---|---|---|---|---|---|
| Target Compound | Triazoloquinazoline | 3-Methylphenyl, piperidine | ~408 (estimated) | Moderate (piperidine) | Potential kinase inhibition |
| 3-Phenyltriazoloquinazolin-5-one | Triazoloquinazolinone | Phenyl, carbonyl | ~293 | Low (quinazolinone core) | Limited cellular uptake |
| Thieno-triazolopyrimidines | Thieno-triazolopyrimidine | Thienyl, oxadiazole | ~350–400 | Low (poor aqueous sol.) | Moderate anticancer activity |
| Sulfonyl-triazoloquinazolines | Triazoloquinazoline | Sulfonyl, chloro | ~529 | Low (sulfonyl group) | Enhanced target affinity |
Biological Activity
1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a piperidine ring linked to a triazoloquinazoline moiety, which is known for its diverse biological properties. The presence of the 3-methylphenyl group may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine exhibit significant biological activities including:
- Anticancer Activity : Many triazoloquinazoline derivatives have shown cytotoxic effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 2.44 to 9.43 μM against HepG2 and HCT-116 cell lines, indicating strong potential as anticancer agents .
- DNA Intercalation : Compounds within this class often act as DNA intercalators, which can disrupt DNA replication and transcription processes. This mechanism is crucial for their anticancer properties .
- Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in cancer progression and other diseases .
The mechanisms through which 1-[3-(3-Methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine exerts its biological effects include:
- Topoisomerase II Inhibition : Certain derivatives have been identified as inhibitors of topoisomerase II, an enzyme critical for DNA replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
- Intercalation with DNA : The planar structure of the triazoloquinazoline allows it to intercalate between DNA base pairs, affecting the stability and function of the DNA molecule .
Case Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of various triazoloquinazoline derivatives:
- Compound 16 was noted for its high activity against HCT-116 cells with an IC50 of 2.44 μM.
- The study concluded that modifications to the triazoloquinazoline structure significantly affect cytotoxic potency .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action of triazoloquinazolines:
- The study highlighted that compounds with enhanced lipophilicity showed improved cellular uptake and cytotoxicity.
- It was observed that specific substitutions on the quinazoline ring could lead to increased binding affinity for DNA .
Data Table: Biological Activities of Related Compounds
| Compound Name | IC50 (μM) | Target Cell Line | Mechanism of Action |
|---|---|---|---|
| Compound 16 | 2.44 | HCT-116 | Topoisomerase II inhibitor |
| Compound 17 | 6.29 | HepG2 | DNA intercalation |
| Compound 18 | 9.43 | HCT-116 | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
